molecular formula C14H19BN2O3 B1431676 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 1186422-15-0

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No. B1431676
CAS RN: 1186422-15-0
M. Wt: 274.13 g/mol
InChI Key: ZZIBGCFXRVADHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole” is C14H19BN2O3. The average mass is 274.123 Da and the monoisotopic mass is 274.148865 Da .

Safety And Hazards

The safety and hazards associated with “7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole” are not well-documented. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12-9(10)8-16-17-12/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBGCFXRVADHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
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Reactant of Route 6
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7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

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